molecular formula C24H25N3O5S2 B2800267 N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-26-5

N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2800267
CAS RN: 898448-26-5
M. Wt: 499.6
InChI Key: ZUTLXWOGZJSUEW-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Methoxyphenethyl is a group consisting of a phenethyl structure with a methoxy (OCH3) substituent. These groups are common in various organic compounds and can contribute to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of multiple rings and functional groups. Thiophene has a five-membered ring with four carbon atoms and one sulfur atom . The methoxyphenethyl group would add additional complexity to the structure.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of your compound would be influenced by the other functional groups present in the molecule.

Scientific Research Applications

Antidepressant and Procognitive Properties

A study by Zajdel et al. (2016) explored the design of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, leading to the identification of potent 5-HT6 receptor ligands with distinct pro-cognitive and antidepressant-like properties in vivo. This aligns with the pharmacological profile of N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, suggesting its potential application in treating cognitive and mood disorders (Zajdel et al., 2016).

Chemosensor Development

In the field of analytical chemistry, Shally et al. (2020) developed novel chemosensors using similar molecular structures for the selective identification of toxic Pd2+ ions. These findings indicate that compounds like N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide could be effectively utilized in detecting hazardous substances in various environments (Shally et al., 2020).

ABCB1 Inhibitors in Cancer Therapy

Research by Colabufo et al. (2008) on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds, closely related to the chemical structure , demonstrated their potency as ABCB1 inhibitors. This suggests a potential application in cancer therapy, particularly in overcoming drug resistance (Colabufo et al., 2008).

Synthesis and Molecular Dynamics

Studies such as those by Ran et al. (2000) and Spadoni et al. (2015) provide insights into the synthesis and molecular dynamics of similar tetrahydroquinoline derivatives. These studies are essential for understanding the chemical behavior and potential pharmaceutical applications of N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (Ran et al., 2000), (Spadoni et al., 2015).

Anticancer Properties

Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety with modifications, displaying potent anticancer properties. This suggests a potential role for N1-(2-methoxyphenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in cancer research and therapy (Redda et al., 2010).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-32-21-8-3-2-6-18(21)12-13-25-23(28)24(29)26-19-11-10-17-7-4-14-27(20(17)16-19)34(30,31)22-9-5-15-33-22/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTLXWOGZJSUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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